molecular formula C8H7NOS B3052492 2-(5-Acetylthiophen-3-yl)acetonitrile CAS No. 41908-05-8

2-(5-Acetylthiophen-3-yl)acetonitrile

Cat. No.: B3052492
CAS No.: 41908-05-8
M. Wt: 165.21 g/mol
InChI Key: HRHUUSPAGMUGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Acetylthiophen-3-yl)acetonitrile is a versatile heterocyclic building block designed for advanced chemical synthesis and drug discovery research. This compound features two reactive sites—an acetyl group and a nitrile group—on a thiophene scaffold, enabling its use in constructing complex molecular architectures. Thiophene derivatives are of significant interest in medicinal chemistry due to their wide range of therapeutic potentials, including antimicrobial and anticancer activities . As a key synthetic intermediate, this compound is a valuable precursor in the development of novel bioactive molecules. Its structure makes it suitable for creating thiosemicarbazone ligands, which have shown promise in coordination chemistry and as anticancer agents when complexed with metals like palladium . Furthermore, acetyl-substituted thiophenes are excellent starting materials for functionalization via reactions such as the Vilsmeier-Haack reaction, facilitating access to more complex, multi-substituted thiophene derivatives . Researchers can utilize this nitrile in cyclization and condensation reactions to develop new chemical entities for screening against various biological targets. This product is offered with a guaranteed purity of ≥98% (based on similar compounds ) and is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41908-05-8

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

2-(5-acetylthiophen-3-yl)acetonitrile

InChI

InChI=1S/C8H7NOS/c1-6(10)8-4-7(2-3-9)5-11-8/h4-5H,2H2,1H3

InChI Key

HRHUUSPAGMUGMC-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CS1)CC#N

Canonical SMILES

CC(=O)C1=CC(=CS1)CC#N

Origin of Product

United States

Synthetic Methodologies for 2 5 Acetylthiophen 3 Yl Acetonitrile and Structural Analogs

Strategies for Selective Thiophene (B33073) Ring Functionalization

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. numberanalytics.com However, the reactivity of the different positions on the ring (α-positions 2 and 5, and β-positions 3 and 4) varies, with the α-positions being more reactive. stackexchange.com Directing the functionalization to the desired positions often requires multi-step synthetic sequences or the use of directing groups. nih.govacs.org The development of regioselective C-H functionalization methods has provided powerful tools for the synthesis of polysubstituted thiophenes. nih.gov

Introduction of the Acetyl Moiety onto the Thiophene Ring

Several methods are available for introducing an acetyl group onto a thiophene ring, including classical electrophilic acylation and modern transition metal-catalyzed cross-coupling reactions.

Friedel-Crafts acylation is a common method for the acylation of thiophenes. numberanalytics.com This reaction typically involves an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, and a Lewis acid catalyst. tsijournals.comiust.ac.ir The choice of catalyst is crucial to avoid polymerization and other side reactions that can occur with the sensitive thiophene ring. iust.ac.ir While aluminum chloride is a common Lewis acid, it can lead to tar formation with thiophenes. iust.ac.ir Milder catalysts like tin tetrachloride or solid-acid catalysts such as Hβ zeolites are often preferred. tsijournals.comiust.ac.ir The acylation of unsubstituted thiophene typically occurs with high regioselectivity at the 2-position due to the greater stabilization of the cationic intermediate. stackexchange.com To achieve acylation at the 3-position, a pre-existing substituent at the 2-position is often necessary to direct the incoming electrophile.

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation of Thiophene
CatalystAcylating AgentReaction ConditionsConversion of Thiophene (%)Selectivity for 2-Acetylthiophene (B1664040) (%)Reference
NKC-9Acetic Anhydride333 KData not availableData not available tsijournals.com
HZSM-5Acetic Anhydride333 KData not availableData not available tsijournals.com
Hβ ZeoliteAcetic Anhydride333 K~9998.6 tsijournals.com

Transition metal-catalyzed cross-coupling reactions offer an alternative and often more regioselective approach to the synthesis of acetylthiophenes. These methods typically involve the coupling of a halogenated thiophene with a suitable acetyl-containing reagent.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. nih.govharvard.edu In the context of acetylthiophene synthesis, this can involve the reaction of a bromo- or iodothiophene with an acetyl-containing boronic acid or ester in the presence of a palladium catalyst and a base. semanticscholar.orgresearchgate.net This approach allows for the precise placement of the acetyl group based on the position of the halogen on the thiophene ring. For instance, 2-acetyl-5-arylthiophenes can be synthesized via the Suzuki coupling of 2-acetyl-5-bromothiophene (B160168) with various arylboronic acids. semanticscholar.orgresearchgate.net

Table 2: Suzuki Cross-Coupling for the Synthesis of 4-Arylthiophene-2-carbaldehydes
Arylboronic Acid/EsterSolventYield (%)Reference
Phenylboronic acidToluene85 mdpi.com
4-Methylphenylboronic acidToluene88 mdpi.com
4-Methoxyphenylboronic acidToluene90 mdpi.com

The Vilsmeier-Haack reaction is primarily used for the formylation of activated aromatic rings using a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.comchemistrysteps.com While its direct application for introducing an acetyl group is less common, it can be used to synthesize precursors for acetylthiophenes. For example, the Vilsmeier-Haack reaction on acetophenone (B1666503) derivatives can yield β-chloroacroleins, which can then be cyclized to form 5-aryl-2-acetylthiophenes. mdpi.com The reaction can also be used to formylate thiophene derivatives, which can then be further elaborated to introduce an acetyl group. ijpcbs.comrsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions for Acetylthiophene Scaffolds

Introduction of the Acetonitrile (B52724) Moiety onto the Thiophene Ring

The introduction of an acetonitrile group (–CH₂CN) onto a thiophene ring can be achieved through several synthetic strategies, most commonly involving nucleophilic substitution or cyanation reactions.

One common approach involves the conversion of a halomethylthiophene with a cyanide salt. For example, 2-chloromethylthiophene can be reacted with sodium cyanide in a mixed solvent system of water and acetone (B3395972) to yield 2-thiopheneacetonitrile. google.com

Another method is the palladium-catalyzed cyanation of thiophene halides. This involves the reaction of a bromo- or iodothiophene with a cyanide source, such as zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst and a phosphine (B1218219) ligand. univie.ac.atthieme-connect.com This method has been shown to be effective for a variety of substituted thiophenes. thieme-connect.com

Furthermore, direct cyanation of the thiophene ring can be achieved under certain conditions. For instance, hypervalent iodine(III) reagents can mediate the direct cyanation of electron-rich heteroaromatic compounds like thiophenes using trimethylsilylcyanide as the cyanide source. acs.org

A palladium-catalyzed decarboxylative coupling of 2-bromothiophene (B119243) with cyanoacetate (B8463686) has also been reported for the synthesis of 2-thiopheneacetonitrile. google.com

Methods for Direct C-H Functionalization to Introduce Nitrile Groups

Direct C-H functionalization has emerged as a powerful and efficient strategy in organic synthesis, aiming to form carbon-carbon or carbon-heteroatom bonds by directly transforming a C-H bond. While this approach is appealing for its atom economy, its application for introducing nitrile groups directly onto a pre-functionalized thiophene core like 5-acetyl-3-thienyl presents regioselectivity challenges. The functionalization of C-H bonds at the β-positions (C3 and C4) of thiophene is generally more difficult than at the α-positions (C2 and C5) rsc.org.

Transition-metal catalysis, particularly with palladium, is a common approach for C-H activation. mdpi.com The inherent reactivity of the thiophene ring often directs electrophilic substitution and metallation to the C2 and C5 positions. derpharmachemica.comnih.gov However, specific catalytic systems have been developed to target the more challenging β-positions. For instance, palladium-catalyzed 1,4-migration coupled with direct arylation can activate the C-H bonds at the β-position of 2-arylthiophenes. rsc.org

While direct C-H cyanation of thiophenes is less commonly reported than arylation or olefination, the principles of C-H activation can be applied. The nitrile group itself can serve as a weakly coordinating directing group to guide further C-H functionalization at the ortho position in various aromatic systems. researchgate.net In a hypothetical direct cyanation approach to 2-(5-Acetylthiophen-3-yl)acetonitrile, a catalyst would need to overcome the strong directing effect of the acetyl group to the C4 position and selectively functionalize the C3-H bond.

Catalyst SystemSubstrate TypePosition FunctionalizedKey Features
Palladium/NorborneneSubstituted ThiophenesC4 and C5 (Vicinal)Enables direct vicinal difunctionalization of the thiophene ring. nih.gov
Palladium Acetate (B1210297)Thieno[3,2-d]pyrimidinesC2 and C3Allows for selective C-H activation at either the C2 or C3 position depending on conditions. mdpi.com
Palladium Catalysis2-(2-bromoaryl)thiophenesC3 (β-position)Achieves functionalization via a 1,4-palladium migration mechanism. rsc.org
Synthetic Routes via Conversion of Precursor Functional Groups (e.g., acetic acid derivatives to nitriles)

A more established and often higher-yielding approach involves the conversion of a precursor functional group at the C3 position into a nitrile. A common precursor is a carboxylic acid or its derivative. For the target molecule, this would involve the synthesis of 2-(5-acetylthiophen-3-yl)acetic acid, followed by its conversion to the corresponding acetonitrile.

There are several reliable methods for converting carboxylic acids to nitriles:

Two-step dehydration of amides : The carboxylic acid is first converted to a primary amide, which is then dehydrated using a variety of reagents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA). britannica.com

Direct catalytic conversion : Modern methods allow for the direct, one-step conversion of carboxylic acids to nitriles. This avoids the isolation of the intermediate amide. Catalysts based on iron, acs.orgorganic-chemistry.org indium, acs.org or silver organic-chemistry.org have been developed for this transformation, often using a nitrogen-atom-transfer reagent. For example, an iron-catalyzed reaction can convert various aryl, alkenyl, and alkyl carboxylic acids into nitriles. organic-chemistry.org The reaction between a carboxylic acid and acetonitrile at high temperatures, known as transnitrilation, can also yield the desired nitrile. acs.org

MethodReagent/CatalystPrecursorAdvantages
Amide DehydrationP₂O₅, SOCl₂, TFAAPrimary AmideWell-established, versatile method. britannica.com
Direct DeoxynitrogenationIron Catalyst, CyanamideCarboxylic AcidOperates without inert gas protection; broad substrate scope. organic-chemistry.org
Nitrogen-Atom-TransferSilver Catalyst, N-Cyano-N-phenyl-p-toluenesulfonamideCarboxylic AcidConcise and practical one-step protocol. organic-chemistry.org
TransnitrilationIndium Trichloride (InCl₃), AcetonitrileCarboxylic AcidUses a non-toxic catalyst and acetonitrile as both solvent and reactant. acs.org
Reactions of Thiophene Derivatives with Cyano-Containing Reagents

This strategy involves the reaction of a thiophene derivative bearing a suitable leaving group (typically a halogen) with a cyanide source. This nucleophilic substitution reaction is a cornerstone of nitrile synthesis.

Palladium-Catalyzed Cyanation : This is a highly efficient method for the cyanation of aryl and heteroaryl halides. wikipedia.org The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., dppf), and a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferricyanide. wikipedia.orgunivie.ac.at Zinc cyanide is often preferred due to its lower toxicity compared to alkali metal cyanides. organic-chemistry.org This method is applicable to a wide range of thiophene halides, allowing for the introduction of a cyano group with high efficiency. univie.ac.at

Rosenmund-von Braun Reaction : This classic reaction involves the cyanation of aryl halides using a stoichiometric amount of copper(I) cyanide (CuCN) in a high-boiling polar solvent like DMF or pyridine (B92270). wikipedia.orgorganic-chemistry.org While effective, the conditions are often harsh (reflux temperatures), and modern catalytic versions are generally preferred.

For the synthesis of this compound, a suitable precursor would be a compound like 3-(halomethyl)-5-acetylthiophene. The reaction would proceed via an Sₙ2-type substitution with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to form the desired product.

Multi-step Synthetic Strategies for this compound

Constructing polysubstituted thiophenes often requires a multi-step approach to ensure the correct placement of functional groups. acs.org This involves the sequential introduction of substituents onto the thiophene core, with careful consideration of directing effects and reaction compatibility.

Sequential Functionalization Approaches to the Thiophene Core

A logical multi-step synthesis of this compound would involve a sequential functionalization strategy. nih.gov An efficient route could start with a commercially available, appropriately substituted thiophene and introduce the remaining functional groups in subsequent steps.

One plausible pathway is:

Start with a 3-substituted thiophene : Begin with a molecule like 3-thienylacetonitrile or a precursor like 3-(bromomethyl)thiophene.

Introduce the acetyl group : Perform a Friedel-Crafts acylation on the 3-substituted thiophene. The electronic properties of the thiophene ring and the existing substituent will direct the position of acylation.

This sequential approach allows for the controlled construction of the target molecule, leveraging well-understood reactions at each step. acs.org

Considerations for Regioselective Synthesis

Regioselectivity is the critical challenge in the synthesis of asymmetrically disubstituted thiophenes like this compound. The outcome of electrophilic substitution reactions on the thiophene ring is governed by the electronic effects of the existing substituents.

The sulfur atom in thiophene is an electron-donating heteroatom, which makes the ring electron-rich and highly reactive towards electrophiles, particularly at the C2 and C5 positions. derpharmachemica.com

If one starts with 3-thienylacetonitrile , the cyanomethyl group (-CH₂CN) is weakly deactivating and would likely direct an incoming electrophile, such as an acylium ion in a Friedel-Crafts acylation, to the C5 position due to steric and electronic factors. This would regioselectively yield the desired this compound.

Conversely, starting with 2-acetylthiophene would be problematic. The acetyl group is a deactivating meta-director. It strongly deactivates the C3 and C5 positions, making subsequent electrophilic substitution at the C3 position difficult to achieve with good selectivity and yield.

Therefore, the order of functionalization is paramount. The most successful multi-step strategies introduce the substituents in an order that leverages the inherent directing effects of the groups to achieve the desired regiochemical outcome. acs.orgnih.gov

Advanced and Sustainable Synthetic Approaches

Flow Chemistry : Multi-step syntheses can be streamlined using continuous flow processes. syrris.jp In a flow setup, reagents are pumped through reactors containing immobilized catalysts or reagents, allowing for multiple synthetic steps to be linked into a single continuous sequence. syrris.jpchemrxiv.org This approach offers precise control over reaction parameters, improved safety, and can facilitate scale-up.

One-Pot and Telescopic Syntheses : These methods combine multiple reaction steps into a single reaction vessel, avoiding the need for isolation and purification of intermediates. This reduces solvent waste and improves time efficiency. A "telescopic" approach for synthesizing 2,5-disubstituted thiophenes from terminal alkynes has been reported, proceeding through a 1,3-diyne intermediate that is heterocyclized in the same pot. schenautomacao.com.br

Metal-Free Reactions : To minimize metal toxicity and waste, metal-free synthetic routes are highly desirable. nih.gov For example, the sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide (B80085) provides 2,5-disubstituted thiophenes under mild, metal-free conditions. rsc.org

Reactions in Aqueous Media : Performing reactions in water instead of organic solvents is a key principle of green chemistry. C-H arylation of thiophenes has been successfully performed in water using a surfactant to improve yield. acs.orgnih.gov

These advanced strategies offer promising avenues for the efficient, scalable, and environmentally conscious synthesis of this compound and other complex thiophene derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. This technology is particularly effective for carbon-carbon bond-forming reactions, such as the Suzuki cross-coupling, which is used to create complex thiophene derivatives.

A notable example is the synthesis of 2-acetyl-5-arylthiophenes, which are structural analogs of the target compound. Research has demonstrated the successful Suzuki cross-coupling of 2-acetyl-5-bromothiophene with various arylboronic acids under microwave irradiation. semanticscholar.orgresearchgate.net This reaction utilizes a benzothiazole-based Palladium(II)-precatalyst. semanticscholar.orgresearchgate.net The protocol demonstrates high efficiency, achieving excellent yields in significantly shorter time frames than traditional thermal methods. For instance, the reaction of 2-acetyl-5-bromothiophene with phenylboronic acid under microwave irradiation for just 10 minutes can yield the desired product in 95% yield when conducted in water. researchgate.net In contrast, the same reaction under conventional heating at 100°C required 24 hours to achieve a similar yield. researchgate.net

The reaction conditions for the microwave-assisted Suzuki coupling have been optimized, exploring different solvents, bases, and catalyst loadings. semanticscholar.orgresearchgate.net While Dimethylformamide (DMF) can be used, water has proven to be a highly effective and environmentally friendly solvent for this transformation. semanticscholar.orgresearchgate.net

Table 1: Microwave-Assisted Suzuki Coupling for Synthesis of 2-Acetyl-5-arylthiophenes semanticscholar.orgresearchgate.net
EntryArylboronic AcidSolventBaseTime (min)Yield (%)
1Phenylboronic acidWaterKOH1095
24-Methylphenylboronic acidWaterKOH1596
34-Methoxyphenylboronic acidWaterKOH1592
44-Chlorophenylboronic acidWaterKOH1594
53-Thienylboronic acidWaterKOH1098

Reaction Conditions: 2-acetyl-5-bromothiophene (1 mmol), arylboronic acid (1.2 mmol), KOH (2 mmol), Pd-precatalyst (0.25 mol%), Solvent (3 mL), Microwave Irradiation (160°C, 250 Watt).

Ultrasound-Assisted Chemical Transformations

Ultrasound irradiation offers another green and efficient alternative to conventional synthetic methods. The application of high-frequency sound waves (typically >20 kHz) to a reaction mixture induces acoustic cavitation—the formation, growth, and implosive collapse of bubbles. jocpr.comnumberanalytics.com This phenomenon creates localized hot spots of extreme temperature and pressure, which can significantly accelerate chemical reactions. jocpr.com This technique has been successfully applied to a wide range of organic syntheses, including the formation of heterocyclic compounds like thiophenes and reactions to produce nitriles. jocpr.comnih.gov

While a specific ultrasound-assisted protocol for this compound is not detailed in the literature, the applicability of this method can be inferred from its success in related transformations:

Gewald Reaction: The synthesis of substituted 2-aminothiophenes via the Gewald reaction is a cornerstone of thiophene chemistry. jocpr.com Studies have shown that this multi-component reaction between a carbonyl compound, an active methylene (B1212753) compound (like malononitrile), and elemental sulfur can be significantly accelerated under ultrasonic irradiation. jocpr.comrsc.org Using a catalyst like 1,4-diazabicyclooctane (DABCO) in a green solvent such as PEG-200, the reaction proceeds in moderate to high yields with drastically reduced reaction times. jocpr.com

Strecker Synthesis: The formation of the acetonitrile group is often achieved through reactions like the Strecker synthesis. Ultrasound has been shown to dramatically improve this reaction for the synthesis of α-(arylamino)acetonitrile derivatives. nih.govresearchgate.net In one study, a sonochemical protocol reduced the reaction time from 72 hours under conventional conditions to just 30 minutes, while also affording a product with higher purity. nih.govresearchgate.net

The use of ultrasound is advantageous as it often leads to higher yields, shorter reaction times, and milder reaction conditions, making it an energy-efficient and environmentally friendly approach. nih.govrsc.org

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Related Transformations
Reaction TypeSubstratesMethodTimeYieldReference
Strecker SynthesisAldimine, TMSCNConventional72 hoursN/A nih.govresearchgate.net
Strecker SynthesisAldimine, TMSCNUltrasound30 minExcellent nih.govresearchgate.net
Gewald ReactionCyclohexanone, Malononitrile (B47326), SulfurConventional2-5 hours81% jocpr.com
Gewald ReactionCyclohexanone, Malononitrile, SulfurUltrasound30-45 min89% jocpr.com

Reactions in Aqueous or Green Solvent Systems

The principles of green chemistry encourage the replacement of hazardous organic solvents with more environmentally benign alternatives. nih.gov Water, ethanol (B145695), and polyethylene (B3416737) glycol (PEG) are prominent examples of green solvents that are increasingly used in organic synthesis. jocpr.comnih.gov

The synthesis of thiophene analogs has been successfully demonstrated in such systems:

Water: As mentioned in the microwave-assisted section, the Suzuki coupling reaction to form 2-acetyl-5-arylthiophenes proceeds with excellent yields in water. semanticscholar.orgresearchgate.net The use of water as a solvent not only reduces environmental impact but can also, in some cases, enhance reaction rates and selectivity.

Ethanol: An environmentally benign method for synthesizing various halogenated thiophenes and selenophenes has been developed using ethanol as the solvent. nih.gov This copper-mediated halocyclization reaction avoids harsh solvents and toxic reagents, providing high product yields under mild conditions. nih.gov

Water/Acetone Mixture: The synthesis of the closely related parent compound, 2-thiopheneacetonitrile, has been achieved using a mixed solvent system of water and acetone. google.com The process involves the reaction of 2-chloromethylthiophene with sodium cyanide under heating to produce the target nitrile. google.com This method avoids more hazardous solvents commonly used for such nucleophilic substitution reactions. google.com

The shift towards green solvents is a critical step in making the synthesis of important chemical intermediates, including functionalized thiophenes, more sustainable. rsc.org Research continues to explore novel green solvent systems, such as deep eutectic solvents and ionic liquids, for thiophene synthesis. rsc.orgmdpi.com

Table 3: Examples of Thiophene Analog Synthesis in Green Solvents
Reaction TypeProduct TypeSolvent SystemKey FeaturesReference
Suzuki Coupling2-Acetyl-5-arylthiophenesWaterHigh yields, short reaction times (microwave) semanticscholar.orgresearchgate.net
Electrophilic HalocyclizationHalogenated ThiophenesEthanolEnvironmentally benign, non-toxic reagents nih.gov
Nucleophilic Substitution2-ThiopheneacetonitrileWater/AcetoneAvoids hazardous solvents google.com
Gewald Reaction2-AminothiophenesPEG-200Green, sustainable, efficient under ultrasound jocpr.com

Reactivity and Chemical Transformations of 2 5 Acetylthiophen 3 Yl Acetonitrile

Reactivity Profile of the Acetonitrile (B52724) Group

The acetonitrile group (-CH₂CN) is characterized by the presence of a carbon-nitrogen triple bond and an adjacent activated methylene (B1212753) group. This structure dictates its reactivity towards nucleophiles and its ability to participate in cyclization reactions.

Nucleophilic Additions and Condensations at the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. ucalgary.ca Strong, anionic nucleophiles can add directly to the carbon-nitrogen triple bond, forming an intermediate imine salt which can be subsequently protonated. ucalgary.ca Weaker, neutral nucleophiles typically require acid catalysis to activate the nitrile group by protonating the nitrogen atom, thereby increasing the electrophilicity of the carbon. ucalgary.ca

In the context of acetonitrile itself, it can be converted in situ to a silyl (B83357) ketene (B1206846) imine, a nucleophile that can then react with various electrophiles like acetals and nitrones. richmond.edu This type of reaction, often promoted by silyl triflates and an amine base, provides a pathway for α-substitution of the acetonitrile group. richmond.edu While specific examples for 2-(5-Acetylthiophen-3-yl)acetonitrile are not detailed in the provided results, this general reactivity pattern of nitriles is well-established. ucalgary.carichmond.edu

Transformations to Various Nitrogen-Containing Heterocycles

The nitrile functionality is a key precursor for the synthesis of a wide array of nitrogen-containing heterocycles. researchgate.netnih.gov These syntheses often involve multi-component reactions where the nitrile group participates in cyclization steps. For instance, one-pot reactions involving aldehydes, malononitrile (B47326) (a related dinitrile), and other reagents can lead to the formation of complex heterocyclic systems like pyrazolo[1,2-a]pyridazines and pyranopyrazoles under green conditions. researchgate.netmdpi.com

The synthesis of heterocycles often leverages the reactivity of both the nitrile and the adjacent active methylene group. These reactions are crucial in medicinal chemistry as a significant portion of pharmaceutical drugs are nitrogen-containing heterocycles. researchgate.net

Hydrolysis Reactions to Carboxylic Acid Derivatives

Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. This transformation is a fundamental reaction of the nitrile group. While direct hydrolysis of this compound is not explicitly described in the search results, the general principle of nitrile hydrolysis is a cornerstone of organic chemistry. The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, followed by tautomerization and further hydrolysis.

Interestingly, a related transformation involves the hydrolysis of a 2,5-dialkylfuran to a stable 2,5-dione, which can then undergo a proximity-induced ligation with a hydrazine (B178648) nucleophile to form a stable pyridazinium adduct. researchgate.netnih.govnih.gov This highlights how functional groups can be unmasked under specific conditions to participate in subsequent reactions.

Reactivity Profile of the Acetyl (Ketone) Group

The acetyl group (-COCH₃) is a ketone, characterized by a carbonyl functional group. The electrophilic nature of the carbonyl carbon and the acidity of the α-protons on the methyl group are the main drivers of its reactivity.

Condensation Reactions, including Knoevenagel Condensation

The acetyl group readily participates in condensation reactions. A prominent example is the Knoevenagel condensation, which involves the reaction of a carbonyl compound with an active methylene compound, typically in the presence of a weak base catalyst like an amine. wikipedia.orgbhu.ac.in This reaction is a powerful tool for carbon-carbon bond formation and often results in the synthesis of α,β-unsaturated ketones. wikipedia.orgsciensage.info

The Knoevenagel condensation has been widely used in the synthesis of fine chemicals, pharmaceuticals, and various heterocyclic compounds. sciensage.infojocpr.com For instance, the reaction of 2-acetylthiophene (B1664040) derivatives with malononitrile is a documented application of this reaction. mdpi.com The reaction conditions, including the choice of catalyst and solvent, can significantly influence the reaction's efficiency and yield. jocpr.comrsc.org

Table 1: Examples of Knoevenagel Condensation Conditions

Carbonyl Compound Active Methylene Compound Catalyst Solvent Temperature Yield (%) Reference
Aromatic Aldehydes Malononitrile Selenium promoted ZrO₂ Water/Acetonitrile/Solvent-free Room Temp. Excellent jocpr.com
Aromatic Aldehydes Malononitrile, Ethyl Cyanoacetate (B8463686) Ammonium Acetate (B1210297) Solvent-free (Sonication) Room Temp. High bhu.ac.in
1-(5-(4-methoxyphenyl)thiophen-2-yl)ethanone Malononitrile Ammonium Acetate Not specified Not specified Low mdpi.com
Furfural Acetylacetone Sodium Alginate Not specified Not specified 86.47 sciensage.info

Formation of Imines and Schiff Bases

The carbonyl carbon of the acetyl group is electrophilic and reacts with primary amines to form imines, also known as Schiff bases. jetir.orgekb.eg This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The formation of Schiff bases from acetylthiophene derivatives is a known transformation. jetir.org For example, 2-acetylthiophene can react with ethylene (B1197577) diamine to form a Schiff base, a reaction that can be facilitated by ultrasound. jetir.org These thiophene-derived Schiff bases and their metal complexes have been investigated for their antimicrobial properties. nih.gov The reaction is general and can be applied to a variety of ketones and amines to produce a diverse range of imine compounds. researchgate.net

Table 2: Synthesis of Imines and Schiff Bases from Ketones/Aldehydes

Carbonyl Compound Amine Catalyst/Conditions Product Type Reference
2-Acetyl thiophene (B33073) Ethylene di-amine Ultrasound/Thermal Schiff Base jetir.org
2-Thiophenecarbaldehyde N¹,N¹-diethylethane-1,2-diamine CH₂Cl₂ solution, 25°C Schiff Base nih.gov
Acetone (B3395972) Methylamine Alkaline conditions, < 80°C Imine (N-methyl isopropylidenimine) google.com
Aromatic Aldehydes 2-(4-aminophenyl)acetonitrile 3,5-difluoroarylboronic acid Schiff Bases researchgate.net
Benzoyl acetonitrile o,m,p-amino phenols Reflux in ethanol (B145695) Phenolic Schiff Bases researchgate.net

Reduction and Oxidation Reactions of the Ketone Functionality

The acetyl group in this compound presents a ketone functionality that is susceptible to both reduction and oxidation reactions, allowing for the synthesis of various derivatives.

Reduction: The ketone can be readily reduced to a secondary alcohol, 2-(5-(1-hydroxyethyl)thiophen-3-yl)acetonitrile, using common hydride reducing agents. Catalytic reduction methods are also effective for acylthiophenes. acs.org Under mild conditions, reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent would selectively reduce the ketone without affecting the nitrile group or the aromatic thiophene ring. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also achieve this transformation, though care must be taken as it can also reduce the nitrile group under more forcing conditions.

ReactionReagentProductNotes
Ketone ReductionSodium Borohydride (NaBH₄)2-(5-(1-hydroxyethyl)thiophen-3-yl)acetonitrileSelective for the ketone; mild conditions.
Ketone ReductionLithium Aluminum Hydride (LiAlH₄)2-(5-(1-hydroxyethyl)thiophen-3-yl)acetonitrilePowerful reagent; potential for nitrile reduction.
Table 1: Reduction Reactions of the Ketone Functionality.

Oxidation: While ketones are generally resistant to oxidation without cleaving carbon-carbon bonds, the Baeyer-Villiger oxidation offers a synthetically useful pathway to convert ketones into esters. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comorganicchemistrytutor.com Treatment of this compound with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the insertion of an oxygen atom adjacent to the carbonyl carbon. nih.gov The regioselectivity of this reaction is determined by the relative migratory aptitude of the groups attached to the carbonyl. The order of preference for migration is generally tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. In this case, the competition is between the thienyl group and the methyl group. The aryl (thienyl) group has a higher migratory aptitude than the methyl group. Therefore, the expected major product is 5-(cyanomethyl)thiophen-3-yl acetate.

ReactionReagentPredicted Major ProductKey Principle
Baeyer-Villiger Oxidationm-CPBA or other peroxyacids5-(cyanomethyl)thiophen-3-yl acetateHigher migratory aptitude of the thienyl group compared to the methyl group. organic-chemistry.org
Table 2: Oxidation Reaction of the Ketone Functionality.

Reactivity of the Thiophene Ring System

The thiophene ring in this compound is an aromatic system whose reactivity is significantly influenced by its two electron-withdrawing substituents.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The thiophene ring is generally more reactive towards electrophilic substitution than benzene. nih.gov Substitution typically occurs preferentially at the α-positions (C2 and C5). In this compound, the substituents are at the C3 (cyanomethyl) and C5 (acetyl) positions. Both the acetyl and cyanomethyl groups are electron-withdrawing and deactivating, making the ring less reactive towards electrophiles compared to unsubstituted thiophene.

The directing effects of these groups must be considered to predict the regioselectivity at the two remaining unsubstituted positions, C2 and C4.

The acetyl group at C5 is a meta-director, which would direct an incoming electrophile to the C3 position (already substituted).

The cyanomethyl group at C3 is also deactivating and considered a meta-director.

Given these directing effects and the inherent reactivity of the thiophene nucleus, substitution is most likely to occur at the C2 position. The C2 position is alpha to the sulfur atom, a position that is inherently activated in thiophenes. Despite the deactivating nature of the substituents, the C2 position remains the most plausible site for electrophilic attack. Thiophenes with electron-withdrawing groups are known to exhibit specific reactivity patterns. researchgate.netnih.gov

Oxidative Transformations of the Thiophene Sulfur Atom

The sulfur atom in the thiophene ring can be oxidized to form a thiophene-S-oxide or a thiophene-S,S-dioxide (sulfone). wikipedia.org This transformation is typically achieved using oxidizing agents like hydrogen peroxide or peracids. nih.gov

Formation of Thiophene-S-oxide: The oxidation can often be stopped at the S-oxide stage by using specific reaction conditions, such as the use of a peracid in the presence of a Lewis acid (e.g., BF₃·Et₂O) at low temperatures. mdpi.org The Lewis acid is thought to coordinate to the newly formed S-oxide, decreasing the electron density on the sulfur and making it less susceptible to a second oxidation. mdpi.orgsemanticscholar.org

Formation of Thiophene-S,S-dioxide (Sulfone): In the absence of a Lewis acid or with stronger oxidizing conditions, the reaction typically proceeds to the more stable S,S-dioxide. mdpi.org Catalytic systems, such as methyltrioxorhenium(VII) with hydrogen peroxide, are effective for the complete oxidation of thiophenes to their corresponding sulfones. nih.gov

The presence of two electron-withdrawing groups on the thiophene ring of this compound will decrease the nucleophilicity of the sulfur atom, making it more resistant to oxidation compared to unsubstituted thiophene.

TransformationTypical ReagentsProduct
S-Oxidation (Sulfoxide)m-CPBA, BF₃·Et₂O, -20°CThis compound 1-oxide
S,S-Dioxidation (Sulfone)H₂O₂, CH₃ReO₃ catalystThis compound 1,1-dioxide
Table 3: Oxidative Transformations of the Thiophene Sulfur Atom.

Metal-Catalyzed Coupling Reactions on the Thiophene Nucleus

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For heteroaromatics like thiophene, direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalization (e.g., halogenation). acs.org

Given the structure of this compound, the most likely position for C-H activation is the C2 position, which is alpha to the sulfur atom. Research has shown that palladium catalysts can achieve the regioselective C5-arylation of 2-acetylthiophene. researchgate.net Applying this precedent, a palladium-catalyzed direct arylation of this compound with an aryl halide (Ar-X) would be expected to yield the 2-aryl derivative. Such reactions are often performed using a palladium source like Pd(OAc)₂ with a suitable base such as KOAc in a solvent like DMAc. researchgate.net Other coupling reactions like the Suzuki-Miyaura reaction could be employed if the thiophene is first halogenated at the C2 position. nih.gov

Reaction TypePositionCatalyst System (Example)Product Type
Direct C-H ArylationC2Pd(OAc)₂, KOAc, DMAc2-Aryl-5-acetylthiophen-3-yl)acetonitrile
Table 4: Metal-Catalyzed Coupling on the Thiophene Nucleus.

Annulation Reactions Leading to Fused Heterocyclic Architectures

The functional groups on this compound serve as versatile handles for annulation reactions, which involve the construction of a new ring fused to the thiophene core. Such reactions lead to the formation of important bicyclic heterocyclic systems like thieno[3,2-b]pyridines.

One well-established method for constructing fused 2-aminothiophenes is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of sulfur and a base. nih.govresearchgate.netwikipedia.orgorganic-chemistry.org While this is a method to synthesize thiophenes, the principles of using activated nitriles in cyclizations are broadly applicable.

For this compound, the active methylene group of the acetonitrile moiety and the carbonyl group of the acetyl substituent are prime sites for annulation. For example, condensation with a suitable three-carbon electrophilic partner could lead to the formation of a fused pyridine (B92270) ring, a common strategy for synthesizing thienopyridines. researchgate.net Another approach could involve the Friedländer annulation, where the acetyl group condenses with a 2-aminobenzaldehyde (B1207257) derivative to form a fused quinoline (B57606) system. The nitrile group itself can participate in cyclization reactions, for instance, by reacting with dinucleophiles to form fused pyrimidine (B1678525) or pyrazole (B372694) rings.

An article focusing solely on the advanced spectroscopic characterization of the chemical compound “this compound” cannot be generated at this time.

Extensive searches for empirical data from scholarly articles and chemical databases have not yielded specific, verifiable spectroscopic information (¹H NMR, ¹³C NMR, 2D NMR, IR, Raman, UV-Vis, or Mass Spectrometry) for the exact isomer this compound.

While data is available for the related isomer, 2-(5-acetylthiophen-2-yl)acetonitrile, and other thiophene derivatives, this information cannot be used to accurately and scientifically describe the requested compound due to the significant impact of isomerism on spectroscopic properties. Generating an article without specific, published research findings would involve speculation and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic Characterization Methodologies

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's proposed empirical formula. A close match between the experimental and theoretical values serves as strong evidence for the correctness of the empirical and, by extension, the molecular formula.

For 2-(5-Acetylthiophen-3-yl)acetonitrile (C₈H₇NOS), the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, oxygen, and sulfur. An experimental analysis would involve combusting a small, precisely weighed sample of the compound and quantifying the resulting combustion products (CO₂, H₂O, N₂, and SO₂).

Table 3: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound (C₈H₇NOS)

Element Theoretical % Experimental %
Carbon (C) 58.16 [Value]
Hydrogen (H) 4.27 [Value]
Nitrogen (N) 8.48 [Value]
Oxygen (O) 9.68 [Value]
Sulfur (S) 19.41 [Value]

| Total | 100.00 | [Value] |

Note: Experimental values are determined through laboratory analysis and are not publicly available for this specific compound. The agreement of the experimental percentages with the theoretical values within an acceptable margin of error would provide definitive validation of the empirical formula of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

No specific DFT calculation studies were found for 2-(5-Acetylthiophen-3-yl)acetonitrile.

Detailed research findings on the optimized molecular geometries and conformational studies of this compound are not available in the searched scientific literature.

There are no published theoretical vibrational frequency predictions and assignments for this compound.

No theoretical predictions of NMR chemical shifts or their correlation with experimental spectroscopic data for this compound have been found.

Information regarding the theoretical UV-Vis spectroscopic parameters and electronic excitation analysis of this compound is not available.

A frontier molecular orbital analysis, including HOMO-LUMO energy gap and related electronic properties, for this compound has not been reported in the available literature.

There are no published studies on the molecular electrostatic potential (MEP) mapping and charge distribution for this compound.

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of this compound. These calculations provide a foundational understanding of the molecule's geometric and electronic properties.

The initial step in these theoretical studies involves the optimization of the molecular geometry to find the most stable conformation (the global minimum on the potential energy surface). This is often achieved using methods like B3LYP with a suitable basis set, such as 6-311++G(d,p). The optimized structure reveals crucial bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

A key aspect of understanding the compound's reactivity lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is an indicator of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (negative potential, typically colored red) that are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue) that are prone to nucleophilic attack. For this compound, the oxygen atom of the acetyl group and the nitrogen atom of the acetonitrile (B52724) group are expected to be regions of negative electrostatic potential.

Furthermore, global reactivity descriptors derived from the HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide quantitative measures of the molecule's reactivity.

Below is a table of representative calculated quantum chemical parameters for a molecule structurally related to this compound, illustrating the type of data generated in such studies.

ParameterRepresentative ValueDescription
HOMO Energy -7.0 eVEnergy of the highest occupied molecular orbital
LUMO Energy -2.5 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap 4.5 eVEnergy difference between HOMO and LUMO
Electronegativity (χ) 4.75 eVMeasure of the ability to attract electrons
Chemical Hardness (η) 2.25 eVResistance to change in electron distribution
Global Electrophilicity Index (ω) 5.01 eVPropensity to accept electrons

Note: The values in this table are illustrative for a similar thiophene (B33073) derivative and are not the specific calculated values for this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the intricate details of reaction mechanisms involving this compound. By modeling the potential energy surface of a reaction, researchers can identify reactants, products, and any intermediates, as well as the high-energy transition states that connect them.

DFT calculations are commonly used to locate the geometry of transition states and to calculate the activation energy of a reaction. The activation energy represents the energy barrier that must be surmounted for the reaction to proceed, and its magnitude is directly related to the reaction rate.

For instance, in a reaction involving the acetyl group of this compound, such as a condensation reaction, theoretical calculations can model the approach of the reacting species, the formation and breaking of bonds, and the geometry of the transition state. Understanding the structure of the transition state is crucial for predicting the stereochemical outcome of the reaction.

To verify that a calculated transition state correctly links the reactants and products, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation traces the reaction pathway from the transition state down to the energy minima of the reactants and products, confirming the connection.

For reactions that proceed through multiple steps, computational methods can be used to construct a complete reaction profile, detailing the energies of all intermediates and transition states. This allows for the identification of the rate-determining step, which is the step with the highest activation energy.

Theoretical Spectroscopic Data Correlation with Experimental Findings

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound.

Vibrational Spectroscopy: Theoretical infrared (IR) and Raman spectra can be calculated using DFT. The calculated vibrational frequencies correspond to the various stretching, bending, and torsional modes of the molecule. By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific molecular vibration. For this compound, key vibrational modes would include the C=O stretch of the acetyl group and the C≡N stretch of the acetonitrile moiety. It is standard practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental data, accounting for factors like anharmonicity.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely employed to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical chemical shifts can be correlated with the signals in the experimental NMR spectrum, aiding in the definitive assignment of each resonance to a specific atom in the molecule. This correlation is a powerful tool for structural elucidation and can help to distinguish between different isomers.

Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis). These calculations can determine the wavelengths of maximum absorption (λmax) and the intensities of the electronic transitions. For a conjugated system like this compound, the electronic transitions are typically of the π → π* and n → π* nature. Comparing the theoretical and experimental UV-Vis spectra helps to understand the electronic structure of the molecule.

The table below presents a hypothetical comparison between theoretical and experimental spectroscopic data for a thiophene derivative, illustrating the expected correlation.

Spectroscopic DataTheoretical (Calculated)Experimental (Observed)
Key IR Peaks (cm⁻¹)
C=O Stretch~1690~1685
C≡N Stretch~2255~2250
Selected ¹³C NMR Shifts (ppm)
Carbonyl Carbon (C=O)~192~191.5
Nitrile Carbon (C≡N)~118~117.8
UV-Vis λmax (nm) ~295~300

Note: The values in this table are illustrative for a similar thiophene derivative and are not the specific experimental or calculated values for this compound.

Derivatization and Analog Synthesis from 2 5 Acetylthiophen 3 Yl Acetonitrile

Synthesis of Fused Thiophene (B33073) Systems and Polyheterocycles

The bifunctional nature of 2-(5-acetylthiophen-3-yl)acetonitrile makes it an excellent starting material for the construction of fused ring systems. Two primary strategies involve leveraging the reactivity of the acetyl group and the adjacent methylene (B1212753) group of the acetonitrile (B52724) moiety.

One prominent method is the Gewald aminothiophene synthesis , a multicomponent reaction that builds a new thiophene ring onto an existing scaffold. wikipedia.orgorganic-chemistry.orgresearchgate.net The process begins with a Knoevenagel condensation of the acetyl group of this compound with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), typically catalyzed by a weak base. wikipedia.orgjocpr.com This step forms an α,β-unsaturated dinitrile or cyanoacrylate intermediate. Subsequent reaction of this intermediate with elemental sulfur in the presence of a base like triethylamine (B128534) or morpholine (B109124) leads to the formation of a highly substituted 2-aminothiophene, fused to the original thiophene ring, creating a thieno[2,3-b]thiophene (B1266192) derivative. mdpi.comscirp.org This reaction is highly valued for its efficiency and ability to generate complex heterocyclic structures in a single pot. organic-chemistry.org

Another approach involves the conversion of the acetyl group into a 1,4-dicarbonyl compound, which can then undergo cyclization. For example, the acetyl group can be elaborated through various C-C bond-forming reactions. The resulting diketone can then be treated with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), to construct a second thiophene ring. nih.gov This method provides access to a different class of thieno-fused systems.

Starting MaterialReagentsProduct TypeReference
This compound1. Malononitrile, Base2. Sulfur (S₈), BaseFused 2-Aminothiophene wikipedia.orgresearchgate.net
This compound1. Elaboration to 1,4-diketone2. Lawesson's ReagentFused Thiophene nih.gov

Functional Group Interconversion of the Acetyl Group to Alcohols, Ethers, or Other Carbonyl Derivatives

The acetyl group is a versatile handle for numerous functional group interconversions, allowing for the synthesis of a wide array of derivatives.

Reduction to Alcohols: The ketone can be readily reduced to a secondary alcohol, 2-(5-(1-hydroxyethyl)thiophen-3-yl)acetonitrile. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are effective for this transformation. acs.org The resulting alcohol introduces a new chiral center and a site for further derivatization.

Synthesis of Ethers: The secondary alcohol obtained from reduction can be converted into various ethers. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., sodium hydride) to form an alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether.

Other Carbonyl Derivatives: The acetyl group can be transformed into other carbonyl-containing functionalities. For instance, reaction with primary amines or hydrazines yields imines or hydrazones, respectively. Furthermore, the Baeyer-Villiger oxidation, using a peroxy acid like m-CPBA, can convert the ketone into an ester (an acetate (B1210297) derivative), fundamentally altering the electronic properties of the substituent.

Derivative TypeSynthetic MethodKey Reagents
Secondary AlcoholReductionNaBH₄ or LiAlH₄
EtherWilliamson Ether Synthesis1. NaH2. Alkyl Halide (R-X)
EsterBaeyer-Villiger Oxidationm-CPBA
ImineCondensationPrimary Amine (R-NH₂)

Transformations of the Nitrile Group into Carboxylic Acids, Amides, Esters, or Amines

The nitrile group is a valuable synthetic precursor that can be converted into several important nitrogen- and oxygen-containing functional groups. nih.gov

Hydrolysis to Amides and Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis, often achieved with milder conditions (e.g., acid catalysis in the presence of limited water), yields the corresponding primary amide, 2-(5-acetylthiophen-3-yl)acetamide. More vigorous conditions, such as heating with concentrated acid or a strong base, lead to complete hydrolysis to form the carboxylic acid, 2-(5-acetylthiophen-3-yl)acetic acid.

Reduction to Amines: The nitrile can be reduced to a primary amine, 2-(5-acetylthiophen-3-yl)ethanamine. This is typically accomplished using strong reducing agents like LiAlH₄ or through catalytic hydrogenation with catalysts such as Raney nickel or platinum oxide under a hydrogen atmosphere.

Conversion to Esters: Esters can be synthesized from the nitrile group, usually in a two-step process. First, the nitrile is hydrolyzed to the carboxylic acid. The resulting acid is then subjected to Fischer esterification, reacting it with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst to produce the desired ester.

Target Functional GroupSynthetic MethodKey Reagents
Primary AmidePartial HydrolysisH₂SO₄ (conc.), H₂O (controlled)
Carboxylic AcidComplete HydrolysisH₃O⁺ (heat) or NaOH (aq, heat)
Primary AmineReductionLiAlH₄ or H₂/Raney Ni
EsterHydrolysis then Esterification1. H₃O⁺2. R-OH, H⁺

Introduction of Additional Substituents via Further Functionalization of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system susceptible to electrophilic aromatic substitution. wikipedia.orgyoutube.com The directing effects of the existing substituents—the acetyl group (electron-withdrawing) and the cyanomethyl group (weakly electron-withdrawing)—will influence the position of any new substituent. In 3,5-disubstituted thiophenes, the only available position for substitution is the C4 position. Therefore, electrophilic substitution reactions are expected to occur regioselectively at this site.

Common functionalization reactions include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) at the C4 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: A nitro group can be introduced using a mixture of nitric acid and sulfuric acid, or milder nitrating agents to avoid oxidation of the thiophene ring. nih.gov

Acylation: A second acyl group can be added via Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃).

These newly introduced functional groups can then serve as handles for further modifications, such as cross-coupling reactions (e.g., Suzuki, Stille) if a halogen is introduced. nih.gov

Strategic Design and Synthesis of Library Analogs

The structural core of this compound is well-suited for the generation of chemical libraries, which are essential tools in drug discovery and materials science. espublisher.comnih.gov A strategic approach involves systematically modifying the reactive handles on the scaffold in a combinatorial fashion.

The design of a library would leverage the distinct reactivity of the acetyl and nitrile groups. A "split-and-pool" synthesis strategy could be employed, potentially on a solid support to streamline the purification process. acs.org

A typical workflow could be:

Scaffold Preparation: Synthesize the core this compound.

First Diversification: Modify one of the functional groups. For example, the acetyl group could be reacted with a set of 10 different hydrazines to create a library of 10 unique hydrazones.

Second Diversification: Modify the second functional group. The nitrile on each of the 10 hydrazones could then be hydrolyzed to the carboxylic acid and subsequently coupled with a set of 10 different amines to form amides.

This two-step diversification strategy would result in a library of 100 (10 x 10) distinct analogs from the single starting scaffold. The diverse functional groups introduced would allow for a systematic exploration of the chemical space around the core thiophene structure, facilitating the identification of compounds with desired properties. rsc.org

Advanced Analytical and Structural Characterization Techniques

X-ray Crystallography for Absolute Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms and molecules in a crystalline solid is determined by X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and crystallographic symmetry, which is invaluable for confirming the absolute structure of a synthesized compound.

While a specific crystal structure for 2-(5-Acetylthiophen-3-yl)acetonitrile is not publicly available, the general methodology would involve crystallizing the compound from a suitable solvent, such as acetonitrile (B52724), through slow evaporation. The resulting single crystal would then be subjected to X-ray diffraction analysis. For comparison, the crystallization of a related compound, 2-(3,4,5-triphenylphenyl)acetic acid, from acetonitrile yielded a monosolvate, highlighting the potential for solvent incorporation into the crystal lattice. nih.gov Such an analysis for this compound would be crucial to confirm its molecular geometry and identify any intermolecular interactions, such as hydrogen bonding, that govern its solid-state packing.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are essential for determining the thermal stability and phase behavior of a compound. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This analysis would reveal the decomposition temperature of this compound, providing insights into its thermal stability. For instance, a typical TGA experiment would show the onset of mass loss at a specific temperature, indicating the point at which the compound begins to degrade. mdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine melting point, glass transitions, and other phase transitions. nih.gov A DSC thermogram for this compound would be expected to show an endothermic peak corresponding to its melting point. The shape and size of this peak can also provide information about the purity of the sample.

TechniqueInformation ObtainedRelevance for this compound
TGA Thermal stability, decomposition temperatureDetermines the temperature range in which the compound is stable.
DSC Melting point, phase transitions, purityProvides key physical properties and an indication of sample purity.

Electrochemical Studies via Cyclic Voltammetry

Cyclic voltammetry is a powerful technique for investigating the redox properties of a compound. By scanning the potential of an electrode and measuring the resulting current, one can determine the oxidation and reduction potentials of a molecule.

Electrochemical studies on thiophene (B33073) derivatives are often conducted in solvents like acetonitrile with a supporting electrolyte. researchgate.netresearchgate.net For this compound, a cyclic voltammetry experiment would likely involve dissolving the compound in an acetonitrile solution containing an electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (nBu4NPF6). researchgate.netmonash.edu The resulting voltammogram would show peaks corresponding to the oxidation and reduction of the thiophene ring and its substituents. The position of these peaks provides information about the electron-donating or -withdrawing nature of the acetyl and acetonitrile groups and their influence on the electronic properties of the thiophene core. Studies on similar thiophene-containing compounds have shown that the nature and position of substituents significantly influence their electropolymerizability and redox behavior. researchgate.net

Chromatographic Methods for Purity and Isolation

Chromatographic techniques are indispensable for the purification, isolation, and purity assessment of chemical compounds.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and assessing the purity of a sample. For this compound, different solvent systems would be tested to find an appropriate mobile phase that provides good separation of the compound from any impurities.

Column Chromatography is a preparative technique used to purify compounds on a larger scale. Following a synthesis, this compound would be purified by column chromatography using a stationary phase like silica (B1680970) gel and an appropriate eluent system determined by TLC analysis.

Preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution and is used for the purification of compounds to a high degree of purity. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, would be a suitable approach for the final purification of this compound. enpress-publisher.comnih.gov

Gas Chromatography-Flame Ionization Detection/Mass Spectrometry (GC-FID/MS) is a powerful analytical technique for separating and identifying volatile compounds. GC-FID would be used to determine the purity of this compound, while GC-MS would provide information about its molecular weight and fragmentation pattern, further confirming its identity.

Chromatographic MethodApplication for this compound
TLC Reaction monitoring, purity assessment, solvent system selection.
Column Chromatography Preparative purification after synthesis.
Preparative HPLC High-purity isolation.
GC-FID/MS Purity determination and structural confirmation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.